

Hexa-L-tyrosine: A Technical Guide for Mass Spectrometry Applications

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Compound of Interest

Compound Name: *Hexa-L-tyrosine*

Cat. No.: *B1586970*

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Introduction

In the landscape of mass spectrometry-based proteomics and drug development, the use of well-characterized model peptides is paramount for instrument calibration, method development, and quality control. **Hexa-L-tyrosine**, a homooligomer of the amino acid tyrosine, serves as an exemplary model peptide for a range of mass spectrometry applications. Its simple, repetitive structure provides a predictable fragmentation pattern, making it an ideal tool for assessing instrument performance and validating analytical workflows. This technical guide provides an in-depth overview of **Hexa-L-tyrosine** as a model peptide, including its physicochemical properties, detailed experimental protocols for its analysis, and its application in mass spectrometry.

Physicochemical Properties of Hexa-L-tyrosine

Hexa-L-tyrosine is a synthetic peptide with a defined structure and molecular weight, making it a reliable standard. Its properties are summarized in the table below.

Property	Value
Sequence	Tyr-Tyr-Tyr-Tyr-Tyr-Tyr (YYYYYY)
Molecular Formula	C ₅₄ H ₅₆ N ₆ O ₁₃
Average Molecular Weight	997.05 Da
Monoisotopic Molecular Weight	996.3855 Da
Appearance	White Lyophilized Powder[1]
Solubility	Soluble in Acetonitrile and Water[1]
Storage	Store at -20°C[1]

Hexa-L-tyrosine in Mass Spectrometer Calibration

Hexa-L-tyrosine is a key component of commercially available calibration solutions, such as the Polytyrosine 1,3,6 mixture used for Thermo Scientific™ triple stage quadrupole mass spectrometers.[2][3] This solution, which also contains L-tyrosine and Tri-L-tyrosine, is utilized for instrument auto-tuning and calibration in both positive and negative ionization modes. The mixture covers a mass range from m/z 182 to m/z 997, which is suitable for calibrating instruments for the analysis of a wide range of small to medium-sized molecules.

The use of a stable, well-characterized peptide standard like **Hexa-L-tyrosine** ensures consistent and accurate mass assignments, which is a fundamental requirement for reliable downstream data analysis in proteomics and metabolomics.

Experimental Protocol: Analysis of Hexa-L-tyrosine by LC-MS/MS

This section provides a detailed protocol for the analysis of **Hexa-L-tyrosine** using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol can be adapted for various purposes, including instrument performance validation and method development.

Sample Preparation

- Reconstitution: Reconstitute the lyophilized **Hexa-L-tyrosine** powder in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a stock concentration of 1 mg/mL.
- Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL in the same solvent. Further dilutions can be made as required for the specific application and instrument sensitivity.

Liquid Chromatography (LC)

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. The flow rate is typically set between 0.2 and 0.4 mL/min.
- Injection Volume: 1-5 µL.

Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.
- Full Scan MS (MS1): Acquire full scan mass spectra over a mass range of m/z 300-1200 to detect the precursor ion of **Hexa-L-tyrosine**. The protonated molecule $[M+H]^+$ is expected at m/z 997.4.
- Tandem MS (MS/MS): Isolate the precursor ion of **Hexa-L-tyrosine** (m/z 997.4) and subject it to collision-induced dissociation (CID). Acquire product ion spectra to observe the fragmentation pattern.
- Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum. A starting point could be a normalized collision energy of 25-35%.

Data Presentation: Fragmentation of Hexa-L-tyrosine

The fragmentation of peptides in CID typically occurs at the peptide bonds, leading to the formation of b- and y-type ions. The repetitive nature of **Hexa-L-tyrosine** results in a predictable series of fragment ions. The table below lists the theoretical m/z values for the expected singly charged b- and y-ions of **Hexa-L-tyrosine**.

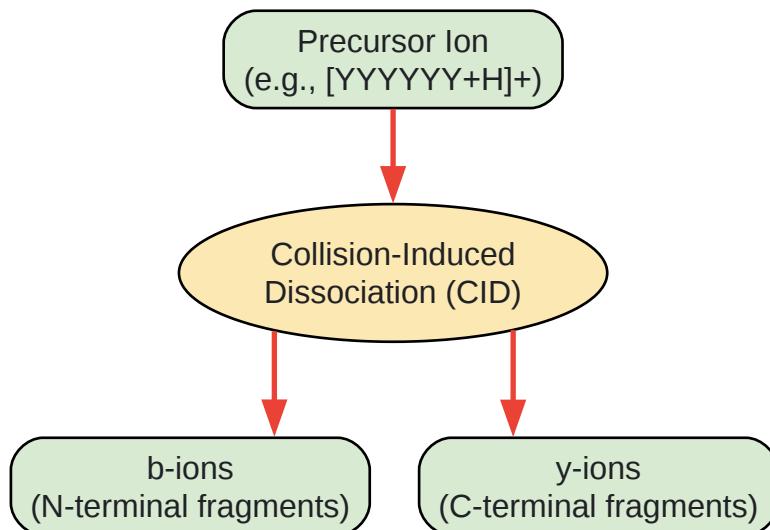
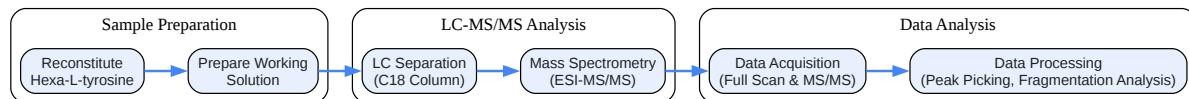
Ion Type	Sequence	Theoretical m/z
b ₁	Y	164.07
b ₂	YY	327.13
b ₃	YYY	490.19
b ₄	YYYY	653.25
b ₅	YYYYY	816.31
y ₁	Y	182.08
y ₂	YY	345.14
y ₃	YYY	508.20
y ₄	YYYY	671.26
y ₅	YYYYY	834.32

Note: These are theoretical values. Actual observed m/z values may vary slightly depending on instrument calibration and resolution.

Mandatory Visualization

Experimental Workflow for Hexa-L-tyrosine Analysis

The following diagram illustrates the general workflow for the analysis of **Hexa-L-tyrosine** using LC-MS/MS.



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